2-Benzofuranacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranacetaldehyde is an organic compound with the molecular formula C10H8O2. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group at the 2-position. One common method is the cyclization of o-hydroxyphenylacetic acid derivatives under acidic conditions to form the benzofuran ring. The aldehyde group can then be introduced via formylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products:
Oxidation: 2-Benzofurancarboxylic acid.
Reduction: 2-Benzofuranmethanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
2-Benzofuranacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Benzofuranacetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the aldehyde group.
2-Benzofurancarboxylic acid: The oxidized form of 2-Benzofuranacetaldehyde.
2-Benzofuranmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the aldehyde group at the 2-position, which imparts distinct reactivity and potential biological activity. This functional group allows for further chemical modifications and interactions that are not possible with the parent benzofuran or its other derivatives .
Properties
CAS No. |
119116-94-8 |
---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2-benzofuran-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,6-7H,5H2 |
InChI Key |
NOVMHMZDYZIKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=COC(=C2C=C1)CC=O |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC=O |
Synonyms |
2-Benzofuranacetaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.